molecular formula C18H20ClNO3 B14051740 (4S,5R)-4-Butyl-5-(5-chloro-6-methoxynaphthalen-2-YL)oxazolidin-2-one

(4S,5R)-4-Butyl-5-(5-chloro-6-methoxynaphthalen-2-YL)oxazolidin-2-one

Cat. No.: B14051740
M. Wt: 333.8 g/mol
InChI Key: ALBYXBAFATTYHK-WMLDXEAASA-N
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Description

This chiral oxazolidin-2-one derivative features a bicyclic aromatic substituent (5-chloro-6-methoxynaphthalen-2-yl) at the C5 position and a butyl group at the C4 position.

Properties

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

(4S,5R)-4-butyl-5-(5-chloro-6-methoxynaphthalen-2-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C18H20ClNO3/c1-3-4-5-14-17(23-18(21)20-14)12-6-8-13-11(10-12)7-9-15(22-2)16(13)19/h6-10,14,17H,3-5H2,1-2H3,(H,20,21)/t14-,17+/m0/s1

InChI Key

ALBYXBAFATTYHK-WMLDXEAASA-N

Isomeric SMILES

CCCC[C@H]1[C@H](OC(=O)N1)C2=CC3=C(C=C2)C(=C(C=C3)OC)Cl

Canonical SMILES

CCCCC1C(OC(=O)N1)C2=CC3=C(C=C2)C(=C(C=C3)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-Butyl-5-(5-chloro-6-methoxynaphthalen-2-YL)oxazolidin-2-one typically involves the following steps:

    Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.

    Introduction of the butyl group: This can be done via alkylation reactions.

    Attachment of the naphthalene moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the butyl group or the methoxy group.

    Reduction: Reduction reactions could target the oxazolidinone ring or the chloro group.

    Substitution: The chloro group on the naphthalene ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups at the chloro position.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a chiral building block for the synthesis of more complex molecules.

Biology

In biological research, it might be studied for its potential antibacterial properties, given the known activity of oxazolidinones.

Medicine

Medically, it could be investigated as a potential antibiotic, particularly against resistant bacterial strains.

Industry

In industry, it might find applications in the synthesis of pharmaceuticals or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action for oxazolidinones typically involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex for protein synthesis, thereby exerting its antibacterial effects. The specific molecular targets and pathways for this compound would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidin-2-one Analogues

Substituent Variations at C4 and C5 Positions

Table 1: Structural and Functional Group Comparisons
Compound Name C4 Substituent C5 Substituent Key Features Reference
Target Compound Butyl 5-Chloro-6-methoxynaphthalen-2-yl High steric bulk, extended aromatic system
(4S)-4-Benzyl-3-(4-benzyloxy-but-2-enoyl)-oxazolidin-2-one Benzyl 4-Benzyloxy-but-2-enoyl Flexible benzyloxy chain; enhanced solubility
(4S,5R)-4-iso-Propyl-5-(perfluorooctyl)-oxazolidin-2-one iso-Propyl Perfluorooctyl Fluorophilic; high thermal stability
(4R,5S)-5-Benzoyl-4-propyloxazolidin-2-one Propyl Benzoyl Shorter alkyl chain; aromatic ketone group
(4S)-4-Phenyl-oxazolidin-2-one Phenyl H Minimal steric hindrance; simple aromatic system
Key Observations :
  • Electronic Properties : The electron-withdrawing chloro and electron-donating methoxy groups on the naphthalene ring create a polarized aromatic system, distinct from benzoyl () or perfluorooctyl () substituents.
  • Solubility : Fluorinated chains (e.g., perfluorooctyl in ) enhance hydrophobicity, whereas benzyloxy groups () improve polar solubility.
Key Observations :
  • Chiral Auxiliaries : The synthesis of the target compound likely employs strategies similar to those in , where CDI (1,1′-carbonyldiimidazole) facilitates cyclization.
  • Yield Challenges : Propyl-substituted analogues () achieve 65% yields, suggesting that longer alkyl chains (e.g., butyl in the target) may require optimized conditions to mitigate steric challenges.

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